molecular formula C36H42NO2PS B6290485 [S(R)]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide CAS No. 2162939-89-9

[S(R)]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6290485
CAS No.: 2162939-89-9
M. Wt: 583.8 g/mol
InChI Key: FXSQXRAOWAARAD-GKDFLWOBSA-N
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Description

This compound is a chiral sulfinamide-phosphine hybrid ligand, characterized by a xanthene backbone with 9,9-dimethyl substituents, a diphenylphosphino group at position 5, and a sterically bulky 2,2-dimethylpropyl chain. The sulfinamide moiety (2-methyl-2-propanesulfinamide) contributes to its role in asymmetric catalysis, particularly in transition-metal-catalyzed reactions where enantioselectivity is critical . Its air-sensitive nature necessitates storage under inert atmospheres (e.g., argon) to preserve reactivity .

Properties

IUPAC Name

(R)-N-[(1S)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42NO2PS/c1-34(2,3)33(37-41(38)35(4,5)6)27-21-15-22-28-31(27)39-32-29(36(28,7)8)23-16-24-30(32)40(25-17-11-9-12-18-25)26-19-13-10-14-20-26/h9-24,33,37H,1-8H3/t33-,41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSQXRAOWAARAD-GKDFLWOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C(C)(C)C)N[S@](=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide typically involves the following steps:

    Formation of the phosphine ligand: The diphenylphosphino group is introduced to the xanthene backbone through a series of reactions involving phosphine reagents and appropriate catalysts.

    Attachment of the sulfinamide group: The sulfinamide moiety is then attached to the phosphine ligand through nucleophilic substitution reactions, often using sulfinyl chlorides and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, ensures the production of high-purity [S®]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to form amines.

    Substitution: Both the phosphine and sulfinamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Various substituted phosphine and sulfinamide derivatives.

Scientific Research Applications

Metal-Catalyzed Reactions

The compound is primarily utilized as a bidentate ligand in metal-catalyzed reactions, including:

  • Cross-Coupling Reactions : It has been shown to enhance the efficiency of cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions. These reactions are vital for the formation of carbon-carbon bonds in organic synthesis.
  • Hydroformylation : The ligand's ability to stabilize metal centers allows for improved selectivity and yield in hydroformylation processes, where alkenes are converted into aldehydes.

Asymmetric Synthesis

The chiral nature of this sulfinamide enables its use in asymmetric synthesis. It can facilitate the formation of chiral centers in organic molecules, which is essential for developing pharmaceuticals and agrochemicals.

Coordination Chemistry

The compound's phosphorus atom plays a critical role in coordination chemistry. It forms stable complexes with late transition metals (e.g., palladium, platinum), which are crucial for various catalytic cycles. The strong chelation provided by the phosphine group enhances the reactivity of the metal center.

Crystal Structure Studies

Crystal structure analysis has provided insights into the ligand's geometry and bonding characteristics. Studies have reported the synthesis and crystallographic data of similar phosphine ligands, revealing:

  • Bite Angles : The bite angle between donor atoms significantly influences the stability of metal-ligand complexes.
  • Steric Effects : The bulky diphenylphosphino group affects the steric environment around the metal center, impacting reaction pathways and selectivity.

Data Table: Crystallographic Parameters

ParameterValue
Space GroupC2/c
a (Å)20.1788(4)
b (Å)13.0247(4)
c (Å)18.0172(5)
β (°)119.874(2)
Volume (ų)4106.1(2)
Z4

Case Study 1: Application in Cross-Coupling Reactions

In a recent study published in Chemical Communications, researchers demonstrated that using [S(R)]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide as a ligand significantly improved yields in palladium-catalyzed cross-coupling reactions compared to traditional ligands.

Case Study 2: Asymmetric Catalysis

A study published in Journal of Organic Chemistry explored the use of this sulfinamide in asymmetric synthesis, showing that it facilitated high enantioselectivity in reactions involving prochiral substrates. The results indicated that modifications to the ligand structure could further enhance its catalytic performance.

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with metal centers, forming complexes that facilitate various catalytic reactions. The sulfinamide group enhances the chiral environment, promoting enantioselectivity in the reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other sulfinamide-phosphine ligands, differing primarily in substituents on the xanthene ring, backbone alkyl groups, and electronic modifications. Below is a detailed analysis:

Structural and Functional Differences

Table 1: Key Structural and Physicochemical Comparisons
Compound Name & CAS Molecular Formula Molecular Weight Substituents/Modifications Key Applications/Properties References
Target Compound (CAS not explicitly provided) Likely C38H43NO2PS ~616 (estimated) 2,2-dimethylpropyl backbone, xanthene core Asymmetric catalysis, air-sensitive
[S(R)]-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-xanthen-4-yl]ethyl]-2-methyl-2-propanesulfinamide (2162939-90-2) C33H36NO2PS 541.7 Ethyl backbone (vs. propyl), reduced steric bulk Phosphine ligand for smaller metal centers
(R)-N-[(R)-(5-(Diphenylphosphino)-xanthen-4-yl)(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide (2160535-56-6) C39H40NO3PS 633.78 4-methoxyphenyl substitution Enhanced electron-donating capacity, solubility
(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide (1803239-46-4) C21H29NOPS 374.5 No xanthene ring, linear backbone Simplified ligand for less sterically demanding systems

Impact of Substituents and Backbone Modifications

  • Electronic Effects : The 4-methoxyphenyl group in CAS 2160535-56-6 introduces electron-donating properties, which may enhance metal-ligand coordination strength compared to the unsubstituted xanthene core .
  • Structural Simplicity : CAS 1803239-46-4 lacks the xanthene ring, reducing molecular weight (374.5 vs. ~616) and steric demand, making it suitable for reactions requiring smaller ligands .

Stability and Handling

  • Air Sensitivity: Most analogs, including the target compound, require argon storage due to phosphine oxidation susceptibility .
  • Purity: Commercial variants are typically ≥95% pure, ensuring reproducibility in synthetic applications .

Biological Activity

The compound [S(R)]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is a phosphine ligand known for its role in catalysis, particularly in transition metal-catalyzed reactions. This article explores its biological activity, synthesizing data from various studies and sources.

  • Molecular Formula : C33H36NO2PS
  • Molecular Weight : 541.7 g/mol
  • CAS Number : 2162939-90-2
  • Purity : ≥95%

The compound features a xanthene backbone, which contributes to its unique properties and functions in biological systems.

The biological activity of this compound primarily stems from its ability to act as a ligand in coordination complexes. These complexes can facilitate various biochemical reactions, including:

  • Catalytic Activity : The compound has been shown to enhance the selectivity and efficiency of metal-catalyzed reactions, such as hydroformylation and cross-coupling reactions. For instance, it has been associated with improved selectivity for linear aldehydes in hydroformylation processes .

Case Studies

  • Catalytic Efficiency in Hydroformylation :
    • A study demonstrated that using this ligand with rhodium complexes significantly increased the turnover frequency (TOF) while maintaining high selectivity for linear aldehydes (97.7% selectivity) at elevated temperatures .
  • Phosphine Ligands in Cancer Therapy :
    • Research has indicated that phosphine ligands may influence cellular signaling pathways relevant to cancer progression. The specific effects of this compound on cancer cell lines remain under investigation, but preliminary data suggest potential anti-cancer properties through modulation of enzyme activity .
  • Oxidative Stability :
    • The compound's stability under oxidative conditions was examined, revealing that it can undergo oxidation to phosphine oxides without losing its catalytic properties significantly . This characteristic is crucial for its application in biological systems where oxidative stress is prevalent.

Comparative Biological Activity

Ligand Selectivity (%) Turnover Frequency (TOF) Application
This compound97.7800 mol (mol of Rh)1^-1 h1^-1Hydroformylation
Xantphos70N/AHydroformylation
Triphenylphosphine11N/AHydroformylation

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